molecular formula C10H11ClO2 B1608641 3-Chloro-4-isopropoxybenzaldehyde CAS No. 58236-92-3

3-Chloro-4-isopropoxybenzaldehyde

Cat. No.: B1608641
CAS No.: 58236-92-3
M. Wt: 198.64 g/mol
InChI Key: QRNHTYNFCASAAF-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxybenzaldehyde is a halogenated aromatic aldehyde featuring a chlorine atom at position 3 and an isopropoxy group at position 4 of the benzaldehyde ring. This compound serves as a key building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde group and substituent-directed regioselectivity . Its CAS number is reported inconsistently across sources: cites 112822-82-9, while lists 58236-92-3, highlighting the need for verification from authoritative databases before experimental use. Available purity grades range from 95% (commercial sources) to discontinued production status in certain catalogs .

Properties

IUPAC Name

3-chloro-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNHTYNFCASAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402097
Record name 3-Chloro-4-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58236-92-3
Record name 3-Chloro-4-(1-methylethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58236-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropoxybenzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-4-isopropoxybenzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of aldehyde-containing compounds on cellular processes. It is also used in the synthesis of bioactive molecules that can modulate biological pathways .

Medicine: this compound is used in the synthesis of pharmaceutical compounds with potential therapeutic applications. It serves as a precursor for drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new agrochemicals for crop protection .

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxybenzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. The chloro and isopropoxy groups can influence the compound’s reactivity and selectivity in these interactions .

Comparison with Similar Compounds

Table 1: Key Properties of 3-Chloro-4-isopropoxybenzaldehyde and Analogues

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Substituents Reactivity Insights
This compound 112822-82-9 [3] 198.45 95% [3] Cl (3), isopropoxy (4) Bulky isopropoxy enhances steric hindrance; aldehyde electrophilicity moderated by electron-donating isopropoxy .
3-Chlorobenzaldehyde 587-04-2 [2] 140.45 100% [2] Cl (3) Simpler structure with higher aldehyde reactivity due to absence of electron-donating groups .
3-Chloro-4-fluoro-5-isopropoxybenzaldehyde 2807445-59-4 [4] 216.45 95% [4] Cl (3), F (4), isopropoxy (5) Fluorine’s electron-withdrawing effect increases aldehyde electrophilicity; potential for enhanced nucleophilic addition .

Research Limitations and Discrepancies

CAS Number Conflicts : Discrepancies in CAS numbers for this compound (112822-82-9 vs. 58236-92-3) necessitate cross-referencing with platforms like PubChem or Reaxys for validation .

Data Gaps : Experimental data on melting/boiling points, solubility, and exact toxicity are absent in the provided evidence, requiring extrapolation from chemical principles.

Biological Activity

3-Chloro-4-isopropoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11ClO2C_{10}H_{11}ClO_2 and a molecular weight of 198.65 g/mol. Its structure includes a benzene ring substituted with a chlorine atom at the third position, an isopropoxy group at the fourth position, and an aldehyde functional group. This unique arrangement contributes to its reactivity and biological interactions.

Research indicates that this compound interacts with various enzymes and cellular pathways:

  • Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds in biological systems. This interaction can influence drug metabolism and detoxification processes.
  • Cellular Effects : The compound affects cell signaling pathways, gene expression, and cellular metabolism. Notably, it can modulate the activity of genes involved in detoxification and cell proliferation.

The mechanism by which this compound exerts its biological effects involves several key processes:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes by binding to their active sites, disrupting normal enzymatic functions. This inhibition can lead to altered metabolic pathways and cellular functions.
  • Gene Expression Modulation : The compound influences transcription factors and regulatory proteins, resulting in changes in gene expression patterns that can affect cell growth and survival.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within microbial cells.

Anticancer Potential

Research has highlighted the potential anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell proliferation in vitro. For example, preliminary studies suggest that it may reduce the viability of prostate cancer cells by inducing apoptosis or cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of prostate cancer cell lines (DU145 and PC3), with IC50 values ranging from 47 to 61 μM. These findings suggest its potential as a therapeutic agent against prostate cancer .
  • Antimicrobial Activity : A recent study indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation, but it may involve interference with bacterial metabolic processes.

Comparative Analysis

To better understand the potential of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Chloro-5-ethoxy-4-isopropoxybenzaldehydeEthoxy group instead of isopropoxyAntimicrobial, anticancer
2-Chloro-4-isopropoxybenzaldehydeDifferent chlorine positioningAntimicrobial, antifungal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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